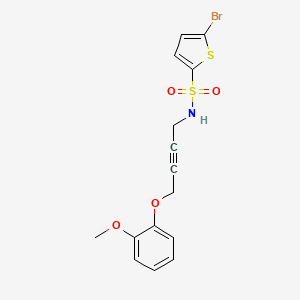![molecular formula C12H19ClN2O2S B2565670 2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide CAS No. 2411257-07-1](/img/structure/B2565670.png)
2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known by its chemical name, TAK-659.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide involves the inhibition of a protein called Bruton's tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in the activation of B cells and the production of antibodies. By inhibiting BTK, 2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide can reduce the production of antibodies and suppress the immune response.
Biochemical and Physiological Effects:
2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, suppress the proliferation of B cells, and inhibit the activation of T cells. These effects make it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide is its high potency and selectivity for BTK. This makes it an effective tool for studying the role of BTK in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects.
Future Directions
There are several future directions for the research on 2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide. One of the areas of focus is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the use of 2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide in combination with other drugs is also an area of interest for future research.
Synthesis Methods
The synthesis of 2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide involves a multi-step process that requires specialized equipment and expertise. The synthesis starts with the reaction between 2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylic acid and thionyl chloride to form 2-chloro-1-(1-ethoxyethyl)-1,3-thiazole-4-carbonyl chloride. This intermediate is then reacted with N-methylpropan-2-amine to form the final product, 2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide.
Scientific Research Applications
2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide has been extensively studied for its potential applications in the field of medicine. It has been found to be effective in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
2-chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2S/c1-5-17-9(3)11-14-10(7-18-11)6-15(4)12(16)8(2)13/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOECZYVKBAKCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)CN(C)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2565589.png)
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2565590.png)
![2-[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2565591.png)


![5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2565596.png)
![methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate](/img/structure/B2565597.png)


![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2565602.png)
![3-Bromo-4-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2565603.png)
![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2565605.png)

